molecular formula C13H12N2OS B253883 [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile

Cat. No. B253883
M. Wt: 244.31 g/mol
InChI Key: XYNKUMXJWPWFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile, also known as MQSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQSA belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein synthesis. In neurological disorders, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In infectious diseases, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile disrupts the integrity of the cell wall and inhibits protein synthesis, leading to the inhibition of pathogen growth. In neurological disorders, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile inhibits the aggregation of amyloid-beta peptides, leading to the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has several advantages as a research tool, including its broad-spectrum activity against various pathogens and its potential as a therapeutic agent in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, such as its toxicity and potential for off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile in lab experiments.

Future Directions

There are several future directions for research on [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile, including the optimization of its synthesis method and purification techniques, the elucidation of its mechanism of action, and the development of novel derivatives with improved pharmacological properties. In cancer research, further studies are needed to assess the efficacy of [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile in vivo and its potential as a combination therapy with other anticancer agents. In infectious disease research, further studies are needed to assess the activity of [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile against emerging pathogens and to optimize its dosing regimen. In neurological disorder research, further studies are needed to assess the safety and efficacy of [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile in animal models and to identify potential biomarkers for patient selection.

Synthesis Methods

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile can be synthesized through a multi-step process involving the reaction of 8-methoxy-4-methylquinoline with thionyl chloride to form 8-chloro-4-methylquinoline. This intermediate is then reacted with potassium thioacetate to yield [(8-methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile. The purity and yield of the final product can be improved through various purification methods, such as column chromatography and recrystallization.

Scientific Research Applications

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurological disorders. In cancer research, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has demonstrated promising activity against various pathogens, including bacteria, fungi, and viruses. In neurological disorder research, [(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease.

properties

Product Name

[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H12N2OS/c1-9-8-12(17-7-6-14)15-13-10(9)4-3-5-11(13)16-2/h3-5,8H,7H2,1-2H3

InChI Key

XYNKUMXJWPWFFU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC#N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SCC#N

Origin of Product

United States

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